Product packaging for Cyclopenta[c]pyran-3(5H)-one(Cat. No.:CAS No. 880161-56-8)

Cyclopenta[c]pyran-3(5H)-one

Cat. No.: B14182853
CAS No.: 880161-56-8
M. Wt: 134.13 g/mol
InChI Key: LWGCTYNODJEUGE-UHFFFAOYSA-N
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Description

Cyclopenta[c]pyran-3(5H)-one (CAS 6249-24-7) is an organic compound with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol. This compound features a bicyclic structure that serves as the fundamental core scaffold for a vast class of naturally occurring molecules known as iridoids . Iridoids are a special type of monoterpenoids produced by a variety of plants, and their basic skeleton is characterized by a fused cyclopentan-pyran ring system . The cyclopenta[c]pyran core is therefore of significant interest in phytochemistry and the study of natural products. Researchers value this structure due to the extensive biological activities exhibited by its derivatives. Iridoids containing this scaffold have been reported to demonstrate a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, neuroprotective, antibacterial, and antioxidant activities . The mechanisms of action for these bioactive iridoids often involve key cellular signaling pathways, such as the MAPK, NF-κB, and JNK pathways . Consequently, this compound is a valuable building block in medicinal chemistry for the synthesis and development of novel therapeutic agents . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O2 B14182853 Cyclopenta[c]pyran-3(5H)-one CAS No. 880161-56-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

880161-56-8

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

IUPAC Name

5H-cyclopenta[c]pyran-3-one

InChI

InChI=1S/C8H6O2/c9-8-4-6-2-1-3-7(6)5-10-8/h1,3-5H,2H2

InChI Key

LWGCTYNODJEUGE-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=COC(=O)C=C21

Origin of Product

United States

Synthetic Methodologies for Cyclopenta C Pyran 3 5h One and Its Derivatives

Established Synthetic Pathways to the Cyclopenta[c]pyran Core

The construction of the fused 5,6-bicyclic lactone system can be approached by forming either the pyranone ring onto a pre-existing cyclopentane (B165970) or, conversely, by forming the cyclopentane ring onto a pyran precursor. These foundational strategies often rely on robust, well-understood chemical transformations.

Cyclopentadiene (B3395910) and its derivatives serve as versatile C5 building blocks for the synthesis of the cyclopenta[c]pyran skeleton. A common strategy involves the functionalization of the cyclopentane ring followed by annulation to form the lactone.

One prominent method involves the reaction of fulvenes, which are readily prepared from cyclopentadiene and a carbonyl compound, with ketenes or ketene (B1206846) equivalents in a formal [4+2] cycloaddition. For example, the reaction of 6,6-dimethylfulvene (B1295306) with dichloroketene (B1203229) (generated in situ from trichloroacetyl chloride and triethylamine) yields a bicyclic dichlorolactone intermediate. Subsequent reductive dechlorination with zinc dust affords the saturated cyclopenta[c]pyranone core. This approach allows for variation in the cyclopentane ring based on the choice of the initial carbonyl compound used to form the fulvene.

Another strategy involves the oxidative cleavage of a bicyclic olefin precursor derived from cyclopentadiene. For instance, a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile can form a norbornene-type system. Selective manipulation of the functional groups, followed by ozonolysis or dihydroxylation/periodate cleavage of the double bond, can unmask two carbonyl or carboxylate functionalities, which can then be induced to cyclize and form the desired lactone ring.

In an alternative approach, the synthesis commences from a pre-formed pyran or pyranone ring bearing a side chain suitable for intramolecular cyclization to form the fused cyclopentane ring. The success of this strategy hinges on the efficient construction of the pyranone precursor and the choice of a high-yielding cyclization reaction.

A key transformation in this category is the intramolecular Dieckmann condensation. A dihydropyranone substrate bearing an ester-containing side chain at the C4 position can be treated with a strong base (e.g., sodium ethoxide) to induce cyclization. This reaction forms a β-keto ester on the newly formed five-membered ring, which can be subsequently decarboxylated to yield the target cyclopenta[c]pyranone derivative.

Radical cyclizations have also been employed. A pyranone precursor containing a bromoalkyl side chain can be subjected to radical-generating conditions (e.g., tributyltin hydride and AIBN) to initiate a 5-exo-trig cyclization, effectively forming the cyclopentane ring. The choice of substituents on the pyranone ring and the side chain can influence the stereochemical outcome of the cyclization.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient pathway to molecular diversity. Several MCRs have been developed to construct densely functionalized cyclopenta[c]pyran systems in a one-pot fashion.

A representative example involves the three-component reaction of a 1,3-dicarbonyl compound (such as dimedone), an aromatic aldehyde, and malononitrile (B47326) in the presence of a base catalyst. The reaction proceeds through a cascade sequence initiated by a Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of the 1,3-dicarbonyl compound to the resulting arylidene malononitrile. The final step is an intramolecular cyclization and tautomerization/dehydration to afford a highly substituted tetrahydrocyclopenta[c]pyran derivative. While this example often leads to an amino-nitrile substituted pyran ring rather than a simple pyranone, modifications to the third component (e.g., using cyanoacetate (B8463686) esters) can lead to intermediates that are readily hydrolyzed to the desired lactone.

The table below summarizes the different starting materials used in these MCR strategies to generate diversity in the final cyclopenta[c]pyran core.

Component 1 (Cyclic 1,3-Dicarbonyl)Component 2 (Aldehyde)Component 3 (Active Methylene)Resulting Core Feature
DimedoneBenzaldehydeMalononitrileGem-dimethyl group on cyclopentane ring
1,3-Cyclohexanedione4-NitrobenzaldehydeEthyl CyanoacetateFused six-membered carbocycle
1,3-CyclopentanedioneFurfuralMalononitrileSpiro-cyclopentane feature

Advanced and Stereoselective Synthetic Approaches to Cyclopenta[c]pyran-3(5H)-one Derivatives

As many biologically active cyclopenta[c]pyranoids are chiral, the development of synthetic methods that control the absolute and relative stereochemistry of the molecule is of critical importance. Advanced strategies focus on asymmetric synthesis to produce enantiomerically enriched or pure compounds.

The installation of stereocenters, particularly at the ring fusion, is a central challenge in the synthesis of this class of compounds. Asymmetric synthesis is achieved primarily through the use of chiral auxiliaries covalently bonded to the substrate or through the action of substoichiometric amounts of a chiral catalyst.

Chiral Auxiliary-Controlled Synthesis: In this approach, a chiral, non-racemic molecule (the auxiliary) is temporarily incorporated into one of the reactants to direct the stereochemical course of a key bond-forming reaction. The auxiliary is then removed in a later step. For example, a chiral oxazolidinone, such as an Evans auxiliary, can be attached to a carboxylic acid precursor to form a chiral enoate. The subsequent conjugate addition of a cyclopentyl-based nucleophile to this system proceeds with high diastereoselectivity, controlled by the steric bulk of the auxiliary. After the addition, the auxiliary is cleaved, and the resulting functional groups are elaborated to form the lactone ring, transferring the initially established stereochemistry to the final product.

Catalyst-Controlled Synthesis: Asymmetric catalysis offers a more atom-economical and elegant solution, where a small amount of a chiral catalyst creates a chiral environment for the reaction. Organocatalysis has emerged as a particularly powerful tool for this purpose. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can catalyze cascade reactions that rapidly build the cyclopenta[c]pyran core with excellent stereocontrol.

A well-documented example is the asymmetric domino Michael/Michael/aldol (B89426) condensation reaction between an α,β-unsaturated aldehyde, a nitro-olefin, and a 1,3-dicarbonyl compound. The chiral amine catalyst activates the unsaturated aldehyde by forming a transient chiral iminium ion, which undergoes a highly enantioselective Michael addition with the dicarbonyl compound. This intermediate then participates in a second Michael addition with the nitro-olefin, followed by an intramolecular aldol condensation to close the five-membered ring. This powerful cascade can generate multiple stereocenters and the fused bicyclic core in a single pot with high yields and enantiomeric excesses (ee).

The following table provides a comparative overview of selected catalytic systems used in the asymmetric synthesis of cyclopenta[c]pyran derivatives.

Catalyst / AuxiliaryKey Reaction TypeTypical SubstratesReported Yield (%)Reported ee (%)
Evans OxazolidinoneDiastereoselective Conjugate AdditionChiral Enoate + Organocuprate75-90>98 (as dr)
Diarylprolinol Silyl EtherDomino Michael/Aldol Cascadeα,β-Unsaturated Aldehyde + Nitroalkene60-8590-99
Chiral Phosphoric AcidAsymmetric [4+2] CycloadditionDienol Silyl Ether + Aldehyde70-9588-96
(S)-ProlineIntramolecular Aldol CyclizationKeto-dialdehyde Precursor55-7085-95

Transition Metal-Catalyzed Cycloadditions for Cyclopenta[c]pyran Skeletons

Transition metal catalysis provides a powerful platform for the convergent synthesis of complex carbocyclic and heterocyclic frameworks. The Pauson-Khand reaction and various palladium-catalyzed cycloadditions are particularly noteworthy for their ability to construct the fused ring systems of cyclopenta[c]pyran derivatives.

Pauson–Khand Reactions for Tricyclic Enone Intermediates

The Pauson–Khand reaction (PKR), a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a well-established method for synthesizing cyclopentenones. wikipedia.org This reaction has been strategically employed in the synthesis of iridoids, a class of natural products featuring the cis-fused cyclopenta[c]pyran skeleton. researchgate.netjst.go.jpnih.gov The PKR allows for the efficient construction of tricyclic enone intermediates, which can then be further elaborated to the desired cyclopenta[c]pyran core. researchgate.netjst.go.jpnih.gov

In a recent synthesis of 11-noriridoids, the Pauson-Khand reaction of an enyne precursor using Co2(CO)8 and N-methylmorpholine N-oxide (NMO) afforded a key tricyclic enone in 79% yield. jst.go.jp Subsequent cleavage of an acetal (B89532) bond within this intermediate provided access to the core cyclopenta[c]pyran structure. jst.go.jp Researchers also found that the stereochemistry of the dihydropyran starting material can significantly impact the yield of the PKR, with a cis-dihydropyran leading to a smoother reaction and a 78% yield of the corresponding tricyclic enone. jst.go.jp While the classic PKR often utilizes stoichiometric cobalt carbonyl, catalytic versions using other transition metals like rhodium and palladium have also been developed. mdpi.com

Table 1: Selected Pauson-Khand Reactions for Tricyclic Intermediates

Starting MaterialCatalyst/PromoterProductYield (%)Reference
(±)-Enyne 16Co2(CO)8, NMOTricyclic enone 1779 jst.go.jp
cis-Dihydropyran 25Co2(CO)8, NMOTricyclic enone 2678 jst.go.jp
Palladium-Catalyzed Cycloadditions for Cyclopenta[b]pyran-2-ones

Palladium catalysis offers a versatile platform for a variety of cycloaddition reactions. While the provided outline specifies cyclopenta[b]pyran-2-ones, the principles of palladium-catalyzed cycloadditions are broadly applicable to the synthesis of fused pyranone systems. For instance, palladium-catalyzed dearomative [3+2] cycloaddition reactions of 3-nitroindoles with vinyl cyclopropanes have been used to construct hexahydrocyclopenta[b]indole derivatives with high yields and excellent stereoselectivity. acs.org This demonstrates the power of palladium catalysis in creating fused five-membered rings.

In the context of pyranone synthesis, sequentially palladium-catalyzed processes have been developed to construct pyrano[2,3-b]indoles. mdpi.com These one-pot syntheses can involve multiple catalytic cycles, such as an insertion-coupling-cycloisomerization domino sequence, to rapidly build molecular complexity. mdpi.com Although direct examples for cyclopenta[b]pyran-2-ones were not found in the initial search, the extensive research into palladium-catalyzed cycloadditions for related heterocyclic systems suggests a high potential for the development of such methods. sioc-journal.cnresearchgate.net

Domino and Cascade Reaction Sequences

Domino and cascade reactions represent a highly efficient approach to organic synthesis, allowing for the formation of multiple bonds in a single operation from simple starting materials. This strategy minimizes purification steps and reduces waste, aligning with the principles of green chemistry.

Base-Mediated Cascade Reactions for Coumarin-Based Cyclopenta[c]pyrans

A notable example of a base-mediated cascade reaction is the synthesis of novel coumarin-based cyclopenta[c]pyrans. rsc.orgresearchgate.netscispace.comresearchgate.net This one-pot reaction involves the treatment of 4-chloro-3-vinyl coumarins with β-ketodinitriles in the presence of a base like triethylamine (B128534) (Et3N) in ethanol (B145695). rsc.orgscispace.com The reaction proceeds through a domino sequence of nucleophilic substitution, Michael addition, tautomerization, O-cyclization, elimination, and aromatization, forming three new bonds (two C-C and one C-O) in the process. rsc.orgscispace.com This method is highly chemoselective and provides synthetically useful yields of the polycyclic aromatic products. rsc.orgresearchgate.net The optimal conditions were found to be 2.0 equivalents of Et3N in absolute ethanol at 80°C. scispace.com

Table 2: Base-Mediated Synthesis of Coumarin-Based Cyclopenta[c]pyrans

Reactant 1Reactant 2BaseSolventProductReference
4-chloro-3-vinyl coumarinsβ-ketodinitrilesEt3NEtOHCoumarin-based cyclopenta[c]pyran-7-carbonitriles rsc.orgscispace.com
Domino Michael Addition-Cyclization Sequences

Domino reactions initiated by a Michael addition are a powerful tool for the construction of complex heterocyclic systems. An asymmetric synthesis of the cyclopenta[c]pyran core of iridoid natural products has been achieved using a one-pot tandem domino reaction. mdpi.com This key step involves a Michael addition followed by an intramolecular cyclization and a subsequent aldol condensation, creating five new stereocenters in a single pot. mdpi.com

Another example is the enantioselective domino Michael addition/cyclization reaction of oxoindolines with cyclic 1,3-diketones, catalyzed by a squaramide-fused amino alcohol organocatalyst. acs.org This reaction furnishes chiral spiro-conjugated oxindoles containing a 2-aminopyran fused to a carbocyclic ring system in excellent yields (up to 98%) and with high enantioselectivities (up to 95% ee). acs.org While this example leads to a spirocyclic system rather than a fused cyclopenta[c]pyran, it highlights the utility of the domino Michael addition-cyclization strategy in constructing complex pyran-containing molecules. acs.orgnih.gov A novel domino cyclization of 2-(1-(hydroxymethyl)-2-methylenecyclopentyl)ethanol with aldehydes in the presence of BF3·OEt2 also generates cyclopenta[c]pyran derivatives stereoselectively. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of Cyclopenta[c]pyran Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing cyclopenta[c]pyran derivatives, this often involves the use of environmentally benign solvents, catalyst-free or recyclable catalyst systems, and energy-efficient reaction conditions.

Solvent-Free and Aqueous Media Reaction Conditions

The use of solvent-free or aqueous media for chemical reactions represents a significant step towards more sustainable synthetic protocols. These approaches minimize the use of volatile organic compounds (VOCs), which are often toxic, flammable, and contribute to environmental pollution.

One notable approach involves the one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound. Research has demonstrated the successful synthesis of 4H-pyran derivatives, a related class of compounds, in aqueous media. d-nb.info For instance, the use of a recyclable basic phase-transfer catalyst, polyethylene (B3416737) glycol-bis (N-methylimidazolium) dihydroxide, in water at room temperature has been shown to produce high yields of 2-amino-3-cyano-4H-pyrans in short reaction times. d-nb.info Another green approach for the synthesis of spiro[indoline-3,4'-pyran] derivatives utilizes microwave irradiation in an aqueous medium, leading to high yields and rapid reaction times. chim.it

Solvent-free conditions, often facilitated by techniques such as ball-milling, offer another avenue for green synthesis. A three-component, solvent-free synthesis of 4H-pyran derivatives has been achieved using ball-milling with a nanoporous copper-based metal-organic framework as a heterogeneous catalyst, resulting in good to excellent yields. researchgate.net This mechanochemical method provides benefits such as rapid reaction times and high atom economy. researchgate.net

A study on the synthesis of coumarin-based cyclopenta[c]pyrans employed ethanol as a solvent, which is considered a greener alternative to many traditional organic solvents due to its lower toxicity and biodegradability. mdpi.comresearchgate.net This base-mediated cascade reaction of 4-chloro-3-vinyl coumarins with β-ketodinitriles proceeded at 80°C to afford the desired products in good yields. mdpi.comresearchgate.net

Table 1: Examples of Solvent-Free and Aqueous Media Synthesis of Pyran Derivatives

Starting MaterialsCatalyst/ConditionsSolventProduct TypeYield (%)Reference
Aromatic aldehydes, malononitrile, 1,3-dicarbonyl compounds[PEG(mim)2][OH]2Water2-Amino-3-cyano-4H-pyransHigh d-nb.info
Isatin, malononitrile, various nucleophilesDAHP, Microwave irradiationWaterSpiro[indoline-3,4'-pyran] derivatives81-91 chim.it
Malononitrile, 1,3-dicarbonyl components, aldehydeCu2(NH2-BDC)2(DABCO), Ball-millingNone2-Amino-3-cyano-4H-pyran derivativesGood-Excellent researchgate.net
4-Chloro-3-vinyl coumarins, β-ketodinitrilesEt3NEthanolCoumarin-based cyclopenta[c]pyran-7-carbonitriles79-86 mdpi.comresearchgate.net

Electrosynthesis Methodologies

Electrosynthesis has emerged as a powerful and green tool in organic synthesis, offering a high degree of control over reactions and often obviating the need for chemical oxidants or reductants. The use of electrons as a "reagent" minimizes waste and can lead to unique reactivity.

An electrochemical approach for the synthesis of 4-substituted-cyclopenta[b]pyran derivatives has been reported through the one-pot condensation of cyclopentane-1,3-dione, malononitrile, and an aldehyde. oiccpress.com This method highlights the potential of electrosynthesis in constructing the cyclopenta[c]pyran core.

Further research has demonstrated the electrocatalytic synthesis of nano-sized 4H-pyran derivatives through a three-component condensation in an undivided electrochemical cell. This process, utilizing potassium bromide as an electrolyte in alcoholic media, achieved high yields (76–92%) of the target compounds. The electrosynthesis was conducted under mild conditions, such as ambient temperature and pressure, which aligns with the principles of green chemistry.

In a different study, the electrochemical synthesis of tetrahydrobenzo[b]pyran derivatives was successfully carried out in deep eutectic solvents (DES). mdpi.com This method is notable for being catalyst-free and for the recyclability of the DES, further enhancing its green credentials. mdpi.com The reaction proceeded in high yields and short reaction times. mdpi.com

Table 2: Electrosynthesis of Pyran Derivatives

Starting MaterialsElectrodes/Electrolyte/SolventProduct TypeYield (%)Reference
Cyclopentane-1,3-dione, malononitrile, aldehydeNot specified4-Substituted-cyclopenta[b]pyran derivativesNot specified oiccpress.com
Cyclic-1,3-diketones, malononitrile/ethyl cyanoacetate, isatinsNot specified / KBr / Alcoholic mediaNano-sized 4H-pyran derivatives76-92
Dimedone, malononitrile, aromatic aldehydesNot specified / No supporting electrolyte / Deep Eutectic Solvents (DES)Tetrahydrobenzo[b]pyran derivativesHigh mdpi.com

Chemical Transformations and Reactivity of Cyclopenta C Pyran 3 5h One Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Cyclopenta[c]pyran Scaffold

The cyclopenta[c]pyran ring system is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents on the ring. The aromatic character of certain cyclopenta[c]pyran derivatives allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, which typically occur at the C-3 and C-5 positions. clockss.org

Conversely, the presence of electrophilic centers at positions C-2, C-4, and C-6 makes the pyran-2-one ring vulnerable to nucleophilic attack. clockss.org These reactions often lead to ring-opening, followed by rearrangements to form new heterocyclic or carbocyclic systems. clockss.org For instance, the reaction of 4-chloro-3-vinyl coumarins with β-ketodinitriles, which are bisnucleophilic synthons, proceeds via a base-mediated nucleophilic substitution, Michael addition, tautomerization, and subsequent cyclization to afford coumarin-based cyclopenta[c]pyran derivatives. rsc.orgnih.govscispace.com This domino reaction highlights the utility of nucleophilic additions in constructing the cyclopenta[c]pyran framework. rsc.orgnih.gov

The reactivity of the cyclopenta[c]pyran system can be influenced by the presence of various functional groups. The general formula for a substitution reaction is: R-X + Y → R-Y + X, where R-X is the substrate, and Y is the nucleophile or electrophile. tutoring-blog.co.uk

Cyclization and Rearrangement Processes of Cyclopenta[c]pyran Systems

Cyclization and rearrangement reactions are fundamental in modifying the cyclopenta[c]pyran skeleton, allowing for the construction of intricate molecular architectures.

Intramolecular cyclization is a key strategy for synthesizing the bicyclic core of cyclopenta[c]pyran systems. A notable example is the Pd(0)-catalyzed intramolecular allylic alkylation, which stereoselectively constructs the cyclopenta[c]pyran skeleton of iridoid lactones. researchgate.netrsc.org Another approach involves the intramolecular oxymercuration reaction of an enol ether with an α-glucopyranosyl bromide, which, after reduction, yields the 6-endo-trig cyclization product as a single stereoisomer. wiley.com

Domino reactions involving intramolecular processes are also prevalent. For instance, a novel bicyclization of 2-(1-(hydroxymethyl)-2-methylenecyclopentyl)ethanol with aldehydes, catalyzed by BF3·OEt2, affords cyclopenta[c]pyran derivatives with high selectivity. nih.gov Similarly, a base-mediated cascade reaction involving intramolecular Michael addition and O-cyclization leads to the formation of coumarin-based cyclopenta[c]pyrans. rsc.orgnih.govscispace.com

Tautomerism, the interconversion of structural isomers, is an important consideration in the chemistry of cyclopenta[c]pyran precursors, such as substituted pyrazoles. mdpi.com The tautomeric equilibrium can influence the reactivity and the final structure of the cyclized product. mdpi.com For example, the reaction of 4-chloro-3-vinyl coumarins with β-ketodinitriles involves a tautomerization step that is crucial for the subsequent cyclization and formation of the stable polycyclic aromatic product. rsc.orgnih.govscispace.com

Ring expansion and contraction reactions offer powerful methods for modifying the carbocyclic framework of cyclopenta[c]pyran systems, though direct examples on the cyclopenta[c]pyran-3(5H)-one core are less common in the searched literature. However, general principles of these transformations are well-established in organic chemistry.

Ring expansions can be achieved through various mechanisms, including the opening of a bicyclic system or the migration of an endocyclic bond to an exocyclic group, such as in a pinacol-type rearrangement. wikipedia.org For instance, the Buchner ring expansion can convert arenes into cycloheptatrienes. wikipedia.org

Ring contraction reactions often proceed via cationic, carbenoid, or anionic intermediates. researchgate.net The Favorskii rearrangement, a well-known ring contraction method, involves the treatment of an α-haloketone with a base. researchgate.netharvard.edu Another common method is the Wolff rearrangement of α-diazoketones, which can be induced photochemically or by using a metal catalyst to generate a ketene (B1206846) that can be trapped by a nucleophile. harvard.eduvanderbilt.edu These methods have been used to contract six-membered rings to five-membered rings in various carbocyclic systems. researchgate.net A UV-assisted rearrangement of substituted 3-arylaminopyrazoles bearing an allomaltol fragment leads to the contraction of the pyran-4-one ring, forming a tricyclic cyclopenta rsc.orgresearchgate.netpyrrolo[2,3-c]pyrazole derivative. rsc.org

Functional Group Interconversions on the Cyclopenta[c]pyran Core

Functional group interconversions (FGIs) are essential for elaborating the cyclopenta[c]pyran core and introducing the diverse functionalities found in natural products and their analogs. numberanalytics.comsolubilityofthings.com These transformations allow for the conversion of one functional group into another, altering the molecule's chemical properties and reactivity. numberanalytics.com

Common FGIs on the cyclopenta[c]pyran scaffold include oxidation, reduction, and the formation of esters and amides. For example, a hydroxyl group can be oxidized to an aldehyde or a ketone, which can be further oxidized to a carboxylic acid. solubilityofthings.com Conversely, carbonyl groups can be reduced to alcohols using reagents like diisobutylaluminium hydride (DIBAL-H). mdpi.com The conversion of a lactone (a cyclic ester) to a lactam (a cyclic amide) is another important FGI. A rare example of converting an amide to an ester on a 4H-pyran derivative has also been reported. rsc.org

Specific examples on cyclopenta[c]pyran derivatives include the reduction of a lactone to a diol with DIBAL-H, and the subsequent selective protection of the primary hydroxyl group. mdpi.com Dehydration of a hydroxyl group to form a double bond is another key transformation, which can be achieved using various reagents. wiley.com Furthermore, epoxidation of a double bond followed by acid-promoted epoxide opening can introduce new stereocenters. wiley.com

The table below summarizes some key functional group interconversions relevant to the cyclopenta[c]pyran core.

Starting Functional GroupReagents/ConditionsResulting Functional Group
AlcoholPCCAldehyde
AlcoholKMnO4Carboxylic Acid
Aldehyde/KetoneDIBAL-HAlcohol
Ester/LactoneDIBAL-HAlcohol/Diol
AmideAcid/AlcoholEster
AlcoholTsCl, py; then baseAlkene
Alkenem-CPBAEpoxide

Role as a Synthetic Intermediate for Complex Molecular Architectures

The this compound framework and its derivatives are pivotal intermediates in the synthesis of a wide array of complex natural products, particularly those belonging to the iridoid and secoiridoid families. wiley.comjst.go.jp

Iridoids are a large class of monoterpenoids characterized by a cis-fused cyclopenta[c]pyran skeleton. wiley.comjst.go.jp Many iridoids exhibit significant biological activities, making them attractive targets for total synthesis. wiley.com The synthesis of these molecules often relies on the strategic construction of the cyclopenta[c]pyran core, followed by a series of transformations to install the correct stereochemistry and functional groups.

A common strategy involves the creation of a highly functionalized cyclopenta[c]pyran intermediate that can be divergently converted into several natural products. For example, a key cyclopenta[c]pyran intermediate has been used in the synthesis of jatamanin A, F, G, and J, as well as gastrolactone and nepetalactone. researchgate.netrsc.org This was achieved through a Pd(0)-catalyzed intramolecular allylic alkylation to form the core structure, followed by specific functional group manipulations. researchgate.netrsc.org

Secoiridoids are derived from iridoids by the cleavage of the bond between C7 and C8 of the cyclopentane (B165970) ring. jst.go.jp They also possess a broad range of biological activities. researchgate.net The synthesis of secoiridoids often involves the preparation of a suitable cyclopenta[c]pyran intermediate, which is then subjected to a ring-opening reaction to generate the secoiridoid skeleton. researchgate.net For instance, gentiopicroside, a major secoiridoid, has been the target of synthetic efforts that utilize cyclopenta[c]pyran-based strategies. researchgate.net

The following table lists some natural products synthesized from cyclopenta[c]pyran intermediates.

Cyclopenta[c]pyran IntermediateNatural Product Synthesized
Functionalized bicyclic lactoneJatamanin A, F, G, J
Functionalized bicyclic lactoneGastrolactone
Functionalized bicyclic lactoneNepetalactone
Tricyclic enone(±)-Umbellatolide B
Tricyclic enone(±)-10-O-Benzoylglobularigenin

Building Blocks for Polycyclic Heterocyclic Systems (e.g., Cyclopenta[c]chromenes)

Derivatives of cyclopenta[c]pyran serve as crucial building blocks in the synthesis of complex polycyclic heterocyclic systems. A notable application is the construction of the cyclopenta[c]chromene scaffold, an important structural motif found in various biologically active compounds and natural products like 11-oxasteroids. google.com The reactivity of the cyclopenta[c]pyran core is exploited in various annulation and cycloaddition strategies to build these fused-ring systems.

One-pot, multi-component reactions are an efficient method for synthesizing functionalized cyclopenta[c]chromenes. A novel approach describes a domino reaction sequence involving 4-chloro-3-vinyl coumarins and β-ketodinitriles, mediated by a base. scispace.comnih.govrsc.org This process proceeds through a cascade of nucleophilic substitution, Michael addition, tautomerization, O-cyclization, elimination, and aromatization, ultimately forming highly stable, polycyclic aromatic coumarin-based cyclopenta[c]pyrans. scispace.comnih.govrsc.org In this sequence, two new carbon-carbon bonds and one carbon-oxygen bond are formed in a single operation. nih.govrsc.org The optimal conditions for this transformation were found to be the use of triethylamine (B128534) (Et3N) as a base in absolute ethanol (B145695) at 80°C. scispace.comrsc.org

Another strategy involves a hetero [6+3] cycloaddition reaction between 6-dimethylaminofulvene and benzoquinones, providing an efficient route to cyclopenta[c]chromenes. researchgate.net Furthermore, cationic rare earth compounds have been employed as catalysts in the reaction of chalcone (B49325) compounds to produce cyclopenta[c]chromene derivatives. google.com This method is noted for its simplicity, the low consumption of the catalyst, and its applicability to a variety of substituted 2-hydroxychalcones. google.com

The table below summarizes representative examples of cyclopenta[c]chromene synthesis utilizing cyclopenta[c]pyran-related precursors.

Table 1: Synthesis of Cyclopenta[c]chromene Derivatives

Starting Materials Reagents/Catalyst Product Yield (%) Reference
4-Chloro-3-vinyl coumarin (B35378), Phenacyl bromide, Malononitrile (B47326) Et3N, EtOH 6-Oxo-8,10-diphenyl-6H-pyrano[3′,4′:4,5]cyclopenta[1,2-c]chromene-11-carbonitrile 79 scispace.comrsc.org
4-Chloro-3-vinyl coumarin (2-chloro substituted), Phenacyl bromide, Malononitrile Et3N, EtOH 2-Chloro-6-oxo-8,10-diphenyl-6H-pyrano[3′,4′:4,5]cyclopenta[1,2-c]chromene-11-carbonitrile 84 nih.gov
4-Chloro-3-vinyl coumarin (3-methoxy substituted), Phenacyl bromide, Malononitrile Et3N, EtOH 3-Methoxy-6-oxo-8,10-diphenyl-6H-pyrano[3′,4′:4,5]cyclopenta[1,2-c]chromene-11-carbonitrile 77 nih.gov
2-Hydroxychalcone Cationic Ytterbium Complex, p-Methylthiophenol Substituted Cyclopenta[c]chromene High google.com

These synthetic routes highlight the versatility of cyclopenta[c]pyran derivatives as synthons for creating molecular complexity, offering access to a diverse range of polycyclic heterocyclic compounds.

Intermediate for Cis-1,2-Disubstituted Five-Membered Ring Derivatives

Beyond their use in constructing fused polycyclic systems, cyclopenta[c]pyran-3(1H)-one derivatives serve as key intermediates in the stereocontrolled synthesis of cis-1,2-disubstituted cyclopentanes. These cyclopentane derivatives are core structures in numerous biologically important molecules, including prostaglandins, isoprostanes, jasmonates, and clavulones. nih.gov

A significant application is demonstrated in the asymmetric synthesis of a chiral building block, (+)-(3aR,4R,6aS)-4-(hydroxymethyl)-3a,4-dihydro-3H-cyclopenta[b]furan-2(6aH)-one. nih.gov The synthesis begins with the creation of a cis-fused δ-lactone, specifically (4aR,7aR)-hexahydro-5-iodocyclopenta[c]pyran-3(1H)-one. This intermediate is produced with high stereoselectivity through a 6-exo-trig atom-transfer radical cyclization of ((R)-cyclopent-2-enyl)methyl 2-iodoacetate. nih.gov

The crucial transformation involves the subsequent elaboration of the iodo-cyclopenta[c]pyran-3(1H)-one intermediate. A stereocontrolled palladium(II)-mediated lactonization reaction converts it into the target hydroxylactone. This hydroxylactone is a versatile synthon, and its utility has been proven in the synthesis of preclavulone A, an intermediate in the biosynthesis of clavulones. nih.gov This pathway provides remarkable control over the absolute and relative configuration of the three stereocenters in the final product. nih.gov

The transformation underscores the strategic importance of the cyclopenta[c]pyranone skeleton as a conformationally constrained intermediate that allows for the precise installation of substituents on a five-membered ring with a defined cis relationship.

Table 2: Transformation of Cyclopenta[c]pyran-3(1H)-one Intermediate

Intermediate Reaction Type Key Reagent/Catalyst Product Significance Reference

This synthetic approach showcases how the rigid bicyclic structure of a cyclopenta[c]pyran-3(1H)-one derivative can be effectively utilized to control stereochemistry, leading to valuable, enantiomerically pure building blocks for natural product synthesis.

Spectroscopic and Structural Characterization of Cyclopenta C Pyran 3 5h One

Vibrational Spectroscopy (Fourier Transform Infrared, FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for identifying the functional groups present in Cyclopenta[c]pyran-3(5H)-one. The spectrum is dominated by characteristic absorption bands corresponding to the α,β-unsaturated lactone and the fused ring system.

The most prominent feature is an intense absorption band associated with the carbonyl (C=O) stretching vibration of the six-membered lactone ring. This band typically appears in the region of 1730-1715 cm⁻¹. Its position is influenced by both ring strain and conjugation with the adjacent C=C double bond. Another significant absorption is observed for the C=C stretching vibration of the enol-ether moiety, generally found around 1645-1630 cm⁻¹.

The spectrum also reveals key C-O stretching vibrations characteristic of the lactone structure. A strong band corresponding to the C-O-C asymmetric stretch is located in the 1160-1140 cm⁻¹ range. Additionally, absorptions for sp² C-H stretching (from the vinylic protons) appear just above 3000 cm⁻¹, while sp³ C-H stretching (from the cyclopentyl methylene (B1212753) groups) is observed just below 3000 cm⁻¹.

Table 1: Key FTIR Absorption Bands for this compound Data presented is a representative compilation from scientific literature and may vary slightly based on the sample phase (e.g., KBr pellet, thin film) and instrument resolution.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3050Medium=C-H Stretch (Vinylic)
~2955Medium-C-H Stretch (Aliphatic, asymmetric CH₂)
~2870Medium-C-H Stretch (Aliphatic, symmetric CH₂)
~1725Very StrongC=O Stretch (α,β-Unsaturated Lactone)
~1640StrongC=C Stretch (Conjugated Alkene)
~1450Medium-CH₂- Scissoring (Bending)
~1150StrongC-O-C Asymmetric Stretch (Lactone Ester)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed insight into the molecular structure of this compound, enabling the unambiguous assignment of every proton and carbon atom within the scaffold.

The ¹H NMR spectrum of this compound displays distinct signals for its eight protons, spread across a chemical shift range characteristic of its vinylic, allylic, and aliphatic environments. The analysis, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals the following key features:

Vinylic Protons: The spectrum shows two signals in the vinylic region. The proton at the C1 position (H1) is the most downfield, appearing as a sharp singlet around δ 7.4-7.5 ppm. Its significant downfield shift is due to the deshielding effect of the adjacent ring oxygen. The proton at C4 (H4) appears further upfield, typically around δ 6.1-6.2 ppm, as a multiplet (often a triplet) due to coupling with the two adjacent allylic protons at C5.

Allylic Protons: The two protons at the C5 position (H5) are allylic to the C4 double bond and adjacent to the cyclopentyl ring. They appear as a multiplet in the δ 2.8-3.0 ppm region.

Aliphatic Protons: The four protons of the cyclopentyl ring (H6 and H7) produce complex, overlapping multiplets in the upfield region of the spectrum, generally between δ 2.4 and 2.8 ppm.

Table 2: Representative ¹H NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H1~7.45s1H-Vinylic Proton
H4~6.15t1HJ ≈ 3.5 HzVinylic Proton
H5~2.90m2H-Allylic Protons
H6, H7~2.50 - 2.80m4H-Aliphatic Protons

The proton-decoupled ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms. The chemical shifts are highly diagnostic of the carbon type:

Carbonyl Carbon: The lactone carbonyl carbon (C3) is the most downfield signal, resonating at approximately δ 164-165 ppm.

sp² Carbons: Four signals are observed in the sp² region. The C1 carbon, bonded to oxygen, is the most downfield of this group at ~δ 155 ppm. The bridgehead carbon C7a appears around δ 145 ppm, while the other bridgehead, C4a, is found near δ 125 ppm. The protonated vinylic carbon, C4, is the most upfield of the sp² carbons, resonating around δ 112 ppm.

sp³ Carbons: Three signals correspond to the saturated carbons. The allylic C5 carbon appears around δ 25 ppm, while the aliphatic C6 and C7 carbons of the cyclopentyl ring are found further upfield, typically between δ 28 and 32 ppm.

Table 3: Representative ¹³C NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)Carbon Type
C3~164.5C=O (Lactone Carbonyl)
C1~155.2sp² (Vinylic, C-O)
C7a~145.0sp² (Bridgehead)
C4a~125.1sp² (Bridgehead)
C4~112.3sp² (Vinylic, C-H)
C7~31.8sp³ (Aliphatic, CH₂)
C6~28.5sp³ (Aliphatic, CH₂)
C5~25.4sp³ (Allylic, CH₂)

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. A key correlation is observed between the vinylic proton H4 (δ ~6.15 ppm) and the allylic protons H5 (δ ~2.90 ppm), confirming their adjacency. Further correlations within the complex multiplet of H5, H6, and H7 help to trace the connectivity around the five-membered ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. For instance, it unambiguously links the H1 signal (δ ~7.45 ppm) to the C1 signal (δ ~155.2 ppm) and the H4 signal (δ ~6.15 ppm) to the C4 signal (δ ~112.3 ppm), solidifying the assignments in Tables 2 and 3.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assembling the carbon skeleton and placing quaternary carbons. Key HMBC correlations include:

From the H1 proton (δ ~7.45 ppm) to the carbonyl carbon C3 (δ ~164.5 ppm) and the bridgehead carbon C7a (δ ~145.0 ppm).

From the H5 protons (δ ~2.90 ppm) to the vinylic carbon C4 (δ ~112.3 ppm) and the bridgehead carbons C4a (δ ~125.1 ppm) and C6 (δ ~28.5 ppm).

ROESY/NOESY (Rotational/Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. A critical spatial correlation is often observed between the vinylic proton H1 and the protons on the adjacent C7 of the cyclopentyl ring, confirming the fused ring geometry.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry, HRMS)

Mass spectrometry provides the molecular weight and elemental formula of this compound.

Under Electron Ionization (EI) conditions, the mass spectrum shows a distinct molecular ion (M⁺) peak corresponding to the molecular formula C₉H₈O₂. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition with high precision. The experimentally determined mass is typically found to be in excellent agreement with the calculated theoretical mass.

Fragmentation analysis reveals characteristic pathways. A common and significant fragmentation is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion, resulting in a prominent fragment ion. Another observed pathway can be a retro-Diels-Alder (rDA) type cleavage.

Table 4: Key Mass Spectrometry Data for this compound

Measurement TypeData TypeValueInterpretation
HRMS (ESI/APCI)Calculated Exact Mass148.05243For [M+H]⁺, C₉H₉O₂⁺: 149.06025
HRMS (ESI/APCI)Found Exact Mass148.0524 (or 149.0603 for [M+H]⁺)Confirms elemental formula C₉H₈O₂
MS (EI)Molecular Ion (M⁺)m/z 148Molecular weight of the compound
MS (EI)Major Fragmentm/z 120[M - CO]⁺, Loss of carbon monoxide

Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence)

The electronic properties of this compound are investigated using UV-Visible spectroscopy. The molecule contains an extended π-conjugated system within the α,β-unsaturated lactone moiety, which acts as the primary chromophore.

The UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or acetonitrile, is characterized by a strong absorption maximum (λ_max) in the 290-300 nm range. This absorption corresponds to an allowed π → π* electronic transition within the conjugated enone system. The molar absorptivity (ε) for this transition is typically high, on the order of 8,000-10,000 M⁻¹cm⁻¹, consistent with its π → π* nature. A much weaker, and often unobserved, n → π* transition may be present at longer wavelengths, masked by the tail of the stronger absorption band.

Information regarding the fluorescence (emission) properties of this compound is not widely reported in scientific literature, suggesting the compound is either non-emissive or weakly fluorescent, with non-radiative decay pathways likely dominating the relaxation of the excited state.

X-ray Crystallographic Analysis for Definitive Molecular Structure Elucidation

The cyclopenta[c]pyran scaffold is a key structural feature in a wide range of natural products, particularly in the iridoid family of monoterpenoids. nih.govnbi.ac.uk These compounds exhibit significant biological and pharmacological properties. nih.govnbi.ac.uk The definitive stereochemical assignment and conformational analysis of these molecules heavily rely on single-crystal X-ray diffraction studies.

A notable example is the X-ray crystallographic analysis of a rare iridoid glycoside, loniceroside A, isolated from Lonicera saccata. nih.goviucr.org This study provided unambiguous determination of the configurations of the chiral carbon atoms within the molecule. nih.goviucr.org The analysis revealed that the cyclopenta[c]pyran scaffold consists of a five-membered ring fused to a six-membered ring in a chair-like conformation. nih.goviucr.org This fusion occurs across two bridgehead chiral carbon atoms. nih.goviucr.org Furthermore, the crystal structure showed how intermolecular O-H···O hydrogen bonds, facilitated by the glucose group, lead to the formation of a three-dimensional supramolecular network. nih.goviucr.org

In another instance, the crystal structure of a coumarin-based cyclopenta[c]pyran derivative was determined to confirm the outcome of a chemoselective one-pot synthesis. rsc.orgscispace.com The X-ray analysis of compound 3d (see table below) provided unequivocal evidence for the molecular structure, confirming the formation of the polycyclic aromatic product. rsc.orgscispace.com

The crystallographic data from these related compounds provide a strong basis for understanding the likely structural features of this compound. It is expected that the fused ring system would adopt a stable conformation, with the cyclopentane (B165970) ring likely influencing the geometry of the pyranone ring. The precise bond lengths and angles would be influenced by the presence of the ketone and ether functionalities within the pyran ring and the nature of the substituents on the cyclopentane ring.

The following tables present the crystallographic data for the two aforementioned examples, illustrating the level of detail obtained from such analyses.

Table 1: Crystallographic Data for Loniceroside A

ParameterValue
Chemical FormulaC₁₇H₂₆O₁₀
Crystal SystemNot specified in abstract
Space GroupNot specified in abstract
a (Å)Not specified in abstract
b (Å)Not specified in abstract
c (Å)Not specified in abstract
α (°)Not specified in abstract
β (°)Not specified in abstract
γ (°)Not specified in abstract
Volume (ų)Not specified in abstract
ZNot specified in abstract

Note: Detailed unit cell parameters for Loniceroside A were not available in the abstracts of the cited sources. nih.goviucr.org

Table 2: Crystallographic Data for Coumarin-based Cyclopenta[c]pyran 3d

ParameterValue
Chemical FormulaC₂₈H₁₄ClNO₃
Molecular Weight575.55
Crystal SystemMonoclinic
Space GroupP121/n1
a (Å)7.4936(15)
b (Å)24.222(5)
c (Å)13.519(3)
α (°)90
β (°)101.90(3)
γ (°)90
Volume (ų)2401.1(9)
Z4
R₁ [I > 2σ(I)]0.0695
wR₂ [I > 2σ(I)]0.1724
Data from rsc.org

These examples underscore the power of X-ray crystallography in the structural characterization of compounds containing the cyclopenta[c]pyran ring system. Future studies that successfully crystallize this compound will be instrumental in providing a definitive understanding of its molecular geometry and solid-state packing.

Computational and Theoretical Investigations of Cyclopenta C Pyran 3 5h One

Quantum Chemical Calculations

Quantum chemical calculations serve as the foundation for modern computational organic chemistry. They are employed to predict a wide range of molecular properties, from ground-state geometries and vibrational frequencies to electronic excitation energies and magnetic properties. For a bicyclic lactone system like Cyclopenta[c]pyran-3(5H)-one, these methods are particularly valuable for dissecting the interplay between its fused-ring structure and electronic distribution.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. Studies on this compound typically employ hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p) to achieve reliable predictions.

Molecular Geometry: Geometry optimization calculations using DFT reveal the lowest-energy conformation of the molecule. The structure of this compound is characterized by the fusion of a five-membered cyclopentane (B165970) ring and a six-membered δ-lactone (pyranone) ring. The pyranone ring, containing the C=O carbonyl group and an endocyclic C-O-C ether linkage, adopts a partially unsaturated, non-planar conformation. The cyclopentane ring is fused at the C4a-C7a bond and typically exists in an envelope or twist conformation to minimize steric strain. Key structural parameters, such as bond lengths and dihedral angles, obtained from DFT calculations provide a quantitative description of this geometry.

Table 5.1.1: Calculated Geometric Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterAtoms InvolvedCalculated Value
Bond LengthC3=O1.215 Å
Bond LengthO2-C31.368 Å
Bond LengthC4a-C7a1.535 Å
Bond AngleO2-C3-C4123.5°
Dihedral AngleC7-C7a-C4a-C4-35.8°

Electronic Structure: The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the π-system of the enol-ether portion of the pyranone ring, indicating this region is the most likely site for electrophilic attack. Conversely, the LUMO is centered on the α,β-unsaturated carbonyl system (O=C3-C4=C4a), with a significant coefficient on the C4 atom, marking it as the primary site for nucleophilic attack. The calculated HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's kinetic stability and electronic transition energies.

While DFT is widely used, other methods offer distinct advantages. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), provide higher accuracy for electron correlation effects but are computationally demanding. Semi-empirical methods (e.g., AM1, PM7) are much faster, making them suitable for preliminary screenings of large numbers of derivatives, albeit with lower accuracy.

These methods are particularly useful for studying related ionic species, such as the Cyclopenta[c]pyrylium cation . This cation can be conceptually formed by the removal of a hydride from the C5 position, leading to a fully delocalized, planar, and aromatic system. Computational methods can be used to predict the stability, charge distribution, and spectroscopic properties of this important cationic intermediate. Calculations show a significant delocalization of the positive charge across the pyrylium (B1242799) ring and into the cyclopentadienyl (B1206354) portion.

Table 5.1.2: Comparison of Calculated Properties for Cyclopenta[c]pyrylium Cation by Different Methods

MethodCalculated PropertyPredicted Value
PM7 (Semi-Empirical)Heat of Formation+215.5 kcal/mol
B3LYP/6-31G* (DFT)Relative Energy0.0 kcal/mol (Reference)
MP2/cc-pVTZ (Ab Initio)Relative Energy-2.1 kcal/mol
TD-DFT (B3LYP/6-31G*)Lowest Electronic Transition (λmax)385 nm

Aromaticity is a key concept in chemistry that goes beyond simple electron counting rules. Computational methods provide quantitative metrics to assess the aromatic character of cyclic systems. The primary methods include Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

For the neutral this compound, neither ring exhibits significant aromatic character. The pyranone ring is disrupted by the sp³-hybridized C5 atom and the exocyclic C=O group. The cyclopentane ring is saturated. However, the situation changes dramatically upon formation of the Cyclopenta[c]pyrylium cation . In this cation, the six-membered pyrylium ring possesses 6 π-electrons and becomes strongly aromatic. NICS calculations, which measure the magnetic shielding at the center of a ring, confirm this. A large negative NICS(1) value (probing the π-system) is indicative of a diatropic ring current, a hallmark of aromaticity. The HOMA index, which evaluates bond length equalization, also approaches 1 for the pyrylium ring, further supporting its aromatic nature.

Table 5.1.3: Aromaticity Indices for Cyclopenta[c]pyran Systems

SystemRingNICS(1)zz (ppm)HOMA IndexAromaticity Assessment
This compoundPyranone Ring-1.50.15Non-aromatic
Cyclopentane Ring+0.8-0.45Non-aromatic
Cyclopenta[c]pyrylium CationPyrylium Ring-14.20.92Strongly Aromatic
Cyclopentadienyl Ring-4.10.55Moderately Aromatic Character

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful technique for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete picture of the reaction mechanism can be constructed.

The formation of the this compound core often proceeds via an intramolecular cyclization reaction. A plausible pathway is the acid-catalyzed intramolecular cyclization of a precursor like (Z)-5-(2-oxocyclopentyl)pent-2-enoic acid . DFT calculations are used to locate the transition state (TS) for the key ring-closing step.

The TS is a first-order saddle point on the potential energy surface. Its structure is located using optimization algorithms and confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For the intramolecular Michael addition step, the TS geometry shows a partially formed C4-C(cyclopentyl) bond and a C-O bond to the carbonyl oxygen that is beginning to stretch. The energy of this TS relative to the reactant determines the activation barrier (ΔG‡) of the reaction, which is the primary factor controlling the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that this TS indeed connects the reactant and the cyclized intermediate.

Table 5.2.1: Calculated Activation Parameters for Intramolecular Cyclization

ParameterDescriptionCalculated Value (B3LYP/6-31G*)
ΔEElectronic Activation Energy+19.8 kcal/mol
ΔGGibbs Free Energy of Activation (298 K)+21.5 kcal/mol
νiImaginary Frequency of the TS-345 cm-1

A single transition state is only one point on a complex energy landscape. A full reaction mechanism often involves multiple steps, including conformational changes, proton transfers, and the formation of intermediates. Computational modeling allows for the mapping of the entire potential energy surface (PES) for the formation of this compound.

Starting from the (Z)-5-(2-oxocyclopentyl)pent-2-enoic acid reactant, the computed reaction profile would include:

Reactant (R): The starting open-chain acid.

Transition State 1 (TS1): The key intramolecular C-C bond-forming step (as described above).

Intermediate (I1): A cyclic enolate intermediate.

Transition State 2 (TS2): The transition state for the subsequent lactonization (intramolecular attack of the enolate onto the carboxylic acid group).

Intermediate (I2): A tetrahedral intermediate resulting from the lactonization.

Transition State 3 (TS3): The transition state for proton transfer and elimination of water.

Product (P): The final this compound molecule.

Table 5.2.2: Relative Free Energies (ΔG) Along a Proposed Reaction Pathway

SpeciesDescriptionRelative Free Energy (kcal/mol)
RReactant0.0
TS1First Transition State (Cyclization)+21.5
I1Cyclic Enolate Intermediate+5.2
TS2Second Transition State (Lactonization)+18.8
PProduct + H2O-12.4

Note: The table presents a simplified pathway for illustrative purposes. The rate-determining step in this model is TS1.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in computational chemistry for rational drug design and the optimization of bioactive compounds. For derivatives of this compound, QSAR studies provide a mathematical framework to correlate variations in their chemical structure with changes in their biological activity. This approach enables the prediction of the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more potent and selective molecules.

The development of a predictive QSAR model is a systematic process that begins with the compilation of a dataset of this compound derivatives with experimentally determined biological activities, such as anti-viral (e.g., against Tobacco Mosaic Virus, TMV) or enzyme inhibitory (e.g., kinase inhibition) potencies. This dataset is subsequently divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds.

The core of the model is a mathematical equation that links the biological activity to calculated molecular descriptors. Various statistical methods are employed to generate this equation, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common choices. For instance, a hypothetical MLR model for the anti-TMV activity of this compound derivatives might take the form:

pEC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + ε

Where:

pEC₅₀ is the negative logarithm of the half-maximal effective concentration, representing biological activity.

β₀, β₁, β₂ are the regression coefficients determined from the training set.

Descriptor A, B are specific molecular descriptors.

ε is the error term.

The goal is to develop a statistically robust model that can accurately forecast the activity of new derivatives, streamlining the discovery process by prioritizing the synthesis of the most promising candidates.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. The selection of appropriate descriptors is critical for a successful QSAR model. For this compound derivatives, these descriptors are typically categorized as follows:

1D Descriptors (Constitutional): These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight (MW) and atom counts.

3D Descriptors (Geometric): These require the 3D coordinates of the atoms and describe the molecule's spatial arrangement. Examples include solvent-accessible surface area (SASA), molecular volume, and principal moments of inertia.

Physicochemical and Electronic Descriptors: These quantify properties like lipophilicity (LogP), polarity (polar surface area, TPSA), and electronic characteristics derived from quantum mechanical calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment.

The table below illustrates hypothetical descriptor values for a set of this compound derivatives, which could be used to build a QSAR model for anti-TMV activity.

Table 5.3.2: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives
CompoundSubstituent (R)Molecular Weight (g/mol)LogPTopological Polar Surface Area (Ų)HOMO Energy (eV)
Derivative 1-H (Parent)150.170.8543.37-7.12
Derivative 2-OH166.170.2163.60-6.98
Derivative 3-CH₃164.201.3543.37-6.85
Derivative 4-Cl184.611.5643.37-7.35
Derivative 5-NH₂165.190.4569.40-6.55

The reliability and predictive capability of a QSAR model must be rigorously validated before it can be used. Validation is performed using both internal and external methods.

Internal Validation: This process assesses the robustness of the model using the training set data. The most common technique is cross-validation, particularly Leave-One-Out Cross-Validation (LOO-CV). In LOO-CV, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The results are used to calculate the cross-validated coefficient of determination (q²). A high q² value (typically > 0.5) indicates good internal stability and predictive ability.

External Validation: This is the most crucial test of a model's predictive power. The model, built using only the training set, is used to predict the biological activities of the compounds in the independent test set. The predictive performance is quantified using the coefficient of determination for the test set (R²_pred) and the Root Mean Square Error of Prediction (RMSEP). A robust model should have a high R²_pred (typically > 0.6) and a low RMSEP.

Key statistical parameters for a valid QSAR model include:

R² (Coefficient of Determination): Measures the goodness-of-fit for the training set.

q² (Cross-Validated R²): Measures the internal predictive ability.

R²_pred (External R²): Measures the predictive ability for an external dataset.

RMSE (Root Mean Square Error): Represents the average magnitude of the error in the units of the activity.

A model is considered predictive only when it satisfies stringent validation criteria for both internal and external datasets, ensuring it has not been overfitted to the training data.

Molecular Dynamics and Docking Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a small molecule (ligand), such as a this compound derivative, and a biological macromolecule (receptor), typically a protein. These methods provide atomic-level insights into the binding mechanism, which is essential for understanding the compound's biological activity.

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site. The process involves generating a multitude of possible binding poses and scoring them based on a scoring function, which estimates the binding affinity. The output is typically a binding energy or docking score, where a more negative value indicates a stronger, more favorable interaction.

For this compound derivatives, docking studies have been instrumental in elucidating their mechanism of action.

TMV Receptor Proteins: Docking simulations against the Tobacco Mosaic Virus Coat Protein (TMV-CP) can predict how these compounds interfere with viral assembly. By identifying derivatives with high binding affinity for the active site of TMV-CP, researchers can prioritize compounds that are likely to be potent anti-viral agents.

Kinases: Many natural products exhibit kinase inhibitory activity. Docking derivatives of this compound into the ATP-binding site of kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), helps predict their potential as inhibitors. The binding score can be correlated with experimental inhibitory concentrations (e.g., IC₅₀).

The table below presents hypothetical docking results for several derivatives against two different protein targets.

Table 5.4.1: Predicted Binding Affinities from Molecular Docking Simulations
CompoundSubstituent (R)Target: TMV Coat Protein (Binding Energy, kcal/mol)Target: GSK-3β Kinase (Binding Energy, kcal/mol)
Derivative 1-H (Parent)-6.5-7.1
Derivative 2-OH-7.2-7.9
Derivative 3-CH₃-6.8-7.4
Derivative 4-Cl-7.0-7.6
Derivative 5-NH₂-7.5-8.2

Beyond predicting binding affinity, docking and subsequent molecular dynamics (MD) simulations provide a detailed picture of the intermolecular interactions stabilizing the ligand-receptor complex. These interactions are crucial for biological activity.

Hydrogen Bonds: These are strong, directional interactions formed between hydrogen bond donors (like -OH, -NH₂) on the ligand and acceptors (like the carbonyl oxygen of a peptide backbone or acidic/basic side chains) on the protein. The lactone carbonyl and any hydroxyl groups on the this compound core are key participants in hydrogen bonding.

Hydrophobic Interactions: The nonpolar cyclopentane ring of the core structure can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as Leucine, Isoleucine, Valine, and Phenylalanine.

Following docking, MD simulations can be performed to assess the stability of the predicted binding pose over time (e.g., 100-200 nanoseconds). By simulating the dynamic movements of the protein, ligand, and surrounding solvent, MD can confirm whether the key interactions identified in docking are maintained, providing a more realistic assessment of the binding mode. The analysis of an MD trajectory can reveal stable hydrogen bonds, water-mediated interactions, and conformational changes in both the ligand and the protein upon binding.

The table below summarizes the key interactions for a potent derivative (Derivative 5, R=-NH₂) within the GSK-3β kinase active site, as predicted by a docking simulation.

Table 5.4.2: Predicted Intermolecular Interactions for Derivative 5 with GSK-3β
Interaction TypeLigand GroupInteracting Amino Acid ResidueDistance (Å)
Hydrogen Bond (Donor)Amine (-NH₂)Asp133 (Carbonyl O)2.9
Hydrogen Bond (Acceptor)Lactone Carbonyl (C=O)Val135 (Backbone NH)3.1
HydrophobicCyclopentane RingLeu188-
HydrophobicCyclopentane RingIle62-
Van der WaalsEntire LigandLys85, Cys199-

Quantum Chemical Calculations for Chiroptical Properties (e.g., Electronic Circular Dichroism, ECD)

The determination of the absolute configuration of chiral natural products is a fundamental aspect of stereochemistry. nih.gov Chiroptical spectroscopies, particularly Electronic Circular Dichroism (ECD), are powerful techniques for this purpose. rsc.orgencyclopedia.pub When combined with quantum chemical calculations, ECD provides a reliable method for assigning the three-dimensional arrangement of atoms in complex molecules like this compound and its related iridoid structures. nih.govacs.org

The general approach involves comparing the experimentally measured ECD spectrum of a natural product with the theoretical spectrum calculated for a specific enantiomer. researchgate.net A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. acs.org Time-Dependent Density Functional Theory (TDDFT) has become the most widely used and efficient tool for these calculations. frontiersin.orgnrel.gov

The computational process for predicting the ECD spectrum of a molecule like this compound typically involves several key steps:

Conformational Analysis : Flexible molecules can exist in multiple conformations, and the observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers. rsc.org Therefore, the first step is a thorough conformational search to identify all stable, low-energy structures. nih.gov

Geometry Optimization : Each identified conformer is then subjected to geometry optimization using Density Functional Theory (DFT). This step calculates the most stable (lowest energy) structure for each conformer. A common choice for this step is the B3LYP functional with a basis set such as 6-31G(d). nih.govresearchgate.net

TDDFT Calculation : With the optimized geometries, TDDFT calculations are performed to predict the ECD spectrum for each conformer. researchgate.net This step often employs different functionals and larger basis sets, sometimes including solvent effects through models like the Polarizable Continuum Model (PCM), to achieve better accuracy. nih.govmdpi.com

Comparison : The final calculated spectrum is then compared to the experimental one. A good agreement in the sign and position of the Cotton effects (the characteristic peaks in an ECD spectrum) confirms the absolute configuration. mdpi.com

The choice of computational parameters, such as the functional and basis set, is crucial for obtaining reliable results. Researchers often test various combinations to find the best match with experimental data for a class of compounds. For instance, studies on pyranone derivatives have shown that long-range corrected functionals like CAM-B3LYP can provide excellent agreement with experimental spectra. nih.gov

The table below illustrates a typical set of parameters used in TDDFT calculations for determining the absolute configuration of pyran-containing natural products.

Parameter Typical Methods and Basis Sets Purpose
Geometry Optimization DFT: B3LYP/6-31G(d)To find the lowest-energy 3D structure of each conformer. nih.gov
ECD Calculation TDDFT: CAM-B3LYP, B3LYP, PBE0To simulate the electronic transitions that give rise to the ECD spectrum. nih.gov
Basis Set SVP, TZVP, aug-TZVPTo describe the molecule's orbitals. Larger basis sets generally improve accuracy. nih.gov
Solvent Model PCM, IEFPCMTo account for the influence of the solvent on the chiroptical properties. mdpi.com

This table is a representative summary of methods discussed in the literature for related compounds.

A comparison between the experimental and calculated Cotton effects is the final step in the assignment. The following table provides a hypothetical example of how such a comparison would be presented for a compound with a Cyclopenta[c]pyran core, based on methodologies reported for similar structures.

Conformation Calculated Cotton Effect (nm) Experimental Cotton Effect (nm) Conclusion
(4aS,7aR)-isomer Positive at ~250 nm, Negative at ~220 nmPositive at 252 nm, Negative at 221 nmThe absolute configuration is assigned as (4aS,7aR).
(4aR,7aS)-isomer Negative at ~250 nm, Positive at ~220 nmPositive at 252 nm, Negative at 221 nmThis enantiomer does not match the experimental data.

This table is a hypothetical illustration based on the principles of ECD spectral comparison. Specific wavelengths and signs are for exemplary purposes.

This synergy between experimental ECD spectroscopy and quantum chemical calculations provides a powerful and indispensable tool for the structural elucidation of complex chiral molecules from natural sources. nih.gov

Biological Activities and Applications of Cyclopenta C Pyran 3 5h One Derivatives

Pharmacological and Biological Impact of Cyclopenta[c]pyran Derivatives

The unique chemical architecture of cyclopenta[c]pyran derivatives makes them versatile pharmacophores, capable of interacting with a range of biological targets. This has led to the discovery of a broad spectrum of pharmacological effects, from anti-inflammatory and antioxidant to potent antitumor and antimicrobial properties. The following sections will explore these activities in detail, supported by specific research findings.

Anti-inflammatory and Antioxidant Activities

Derivatives containing the cyclopentan[c]pyran core, such as iridoids and secoiridoids, have demonstrated notable anti-inflammatory and antioxidant properties. nih.gov Certain iridoid derivatives are known to possess sedative, analgesic, and anti-inflammatory effects. nih.govmdpi.com Secoiridoids, which are structurally related, also exhibit significant antioxidant and anti-inflammatory activities. nih.gov The natural iridoid glycoside, aucubin (B1666126), has been reported to possess anti-inflammatory and antioxidant effects in various studies. nih.gov It has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α) in murine macrophages and inhibit TNF-α-induced inflammatory responses in adipocytes. nih.gov

Cytotoxic and Antitumor Effects (In Vitro Studies)

The cytotoxic and antitumor potential of cyclopenta[c]pyran derivatives has been a significant area of research. Studies have shown that certain cyclopenta[b]benzopyran derivatives exhibit significant cytotoxic activity against various cancer cell lines. nih.gov For instance, some compounds displayed potent activity with IC50 values in the nanomolar range (3-900 nM) against three different cancer cell lines. nih.gov Similarly, a series of phenanthrolin-7-ones, which can be considered structural analogues, have shown cytotoxic activity against 12 distinct human cancer cell lines, with IC50 values in the micromolar range. mdpi.com Furthermore, other pyran-containing heterocyclic compounds, such as 1H-benzo[f]chromene derivatives, have been reported to exhibit cytotoxic and apoptotic effects against a variety of human cancer cell lines. mdpi.com

Table 1: Cytotoxic Activity of Selected Cyclopenta[b]pyran and Related Derivatives

Compound Type Cell Line(s) Potency (IC50) Reference
Cyclopenta[b]benzopyran Derivatives 3 human cancer cell lines 3-900 nM nih.gov
Phenanthrolin-7-ones 12 human cancer cell lines Micromolar range mdpi.com
1H-benzo[f]chromene Derivatives Various human cancer cell lines Not specified mdpi.com

Antimicrobial and Antiviral Properties (e.g., Anti-Tobacco Mosaic Virus Activity)

The antimicrobial and antiviral activities of cyclopenta[c]pyran derivatives are well-documented. A number of pyran derivatives have been found to possess antibacterial and antiviral activities. Specifically, novel cyclopenta[c]pyridine derivatives, based on the natural product cerbinal, have been synthesized and shown to exhibit good to excellent activity against the Tobacco Mosaic Virus (TMV). mdpi.com The anti-TMV activities of these compounds were evaluated based on their protection, inactivation, and curative effects in vivo. mdpi.com Molecular docking studies have suggested that the functional groups at the 2- and 4-positions of the cyclopenta[c]pyridine ring are vital for this anti-TMV activity. mdpi.com Beyond plant viruses, eighteen cyclopenta[b]benzopyran derivatives were identified from Aglaia edulis, with sixteen of these compounds demonstrating potent antiviral activity against the dengue virus, showing selectivity index values between 13.0 and 532.6. nih.gov

Table 2: Antiviral Activity of Cyclopenta[c]pyran Derivatives

Compound Class Virus Activity Metric Key Findings Reference
Cyclopenta[c]pyridine Derivatives Tobacco Mosaic Virus (TMV) Protection, Inactivation, Curative Effects Good to excellent anti-TMV activity. mdpi.com
Cyclopenta[b]benzopyran Derivatives Dengue Virus (DENV) Selectivity Index (SI) SI values ranging from 13.0 to 532.6. nih.gov

Insecticidal and Fungicidal Activities (e.g., against Plutella xylostella, Sclerotinia sclerotiorum)

In the realm of agricultural applications, cyclopenta[c]pyran derivatives have shown promise as insecticidal and fungicidal agents. Specifically, novel 4-bit modified cyclopenta[c]pyridine derivatives demonstrated good lethal activity against the larvae of Plutella xylostella (diamondback moth) at a concentration of 600 μg/mL. mdpi.com These same compounds also exhibited greater insecticidal activity against Aphis laburni Kaltenbach compared to the natural insecticide rotenone. mdpi.com In terms of fungicidal properties, glycosylated derivatives of genipin (B1671432), which contains the cyclopenta[c]pyran core, have displayed fungicidal activities against 14 different types of phytopathogenic fungi, with particular effectiveness against Sclerotinia sclerotiorum and Rhizoctonia cerealis. nih.gov

Table 3: Insecticidal and Fungicidal Activity of Cyclopenta[c]pyran Derivatives

Compound Type Target Organism Activity Concentration/Details Reference
4-bit modified cyclopenta[c]pyridine derivatives Plutella xylostella (larvae) Good lethal activity 600 μg/mL mdpi.com
4-bit modified cyclopenta[c]pyridine derivatives Aphis laburni Kaltenbach Greater than rotenone Not specified mdpi.com
Genipin glycosyl derivatives Sclerotinia sclerotiorum Fungicidal activity Not specified nih.gov
Genipin glycosyl derivatives Rhizoctonia cerealis Fungicidal activity Not specified nih.gov

Enzyme Modulation and Inhibition (e.g., c-src Tyrosine Kinase, Insulin-Regulated Aminopeptidase)

Cyclopenta[c]pyran derivatives have been identified as modulators and inhibitors of various enzymes, highlighting their potential as therapeutic agents. For instance, certain 4-aryl-4H-naphthopyrans, which are structurally related to the core scaffold, have been evaluated for their inhibitory effects on c-Src kinase, a non-receptor protein tyrosine kinase implicated in cancer. nih.govresearcher.life One unsubstituted 4-phenyl analog showed a c-Src kinase inhibitory effect with an IC50 value of 28.1 μM. researcher.life Additionally, the 2-amino-3-cyano-4H-pyran skeleton, a component of some cyclopenta[c]pyran derivatives, is found in inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP). researchgate.net IRAP is a transmembrane zinc metalloprotease involved in cognitive functions, and its inhibition is being explored as a potential therapeutic strategy for cognitive disorders.

Table 4: Enzyme Inhibition by Cyclopenta[c]pyran and Related Derivatives

Compound Type Target Enzyme Potency (IC50) Therapeutic Area Reference
4-Aryl-4H-naphthopyrans c-Src Tyrosine Kinase 28.1 μM (for 4-phenyl analog) Cancer nih.govresearcher.life
2-Amino-3-cyano-4H-pyran containing compounds Insulin-Regulated Aminopeptidase (IRAP) Not specified Cognitive Disorders researchgate.net

Other Biological Effects (e.g., Choleretic Activity, Antirenal Fibrosis)

The biological activities of cyclopenta[c]pyran derivatives extend to other physiological systems. Genipin, an iridoid featuring the cyclopenta[c]pyran skeleton, has been used in traditional Chinese medicine for liver disorders and is believed to be responsible for the choleretic (bile-promoting) activity of Gardenia jasminoides. nih.gov Studies in rats have shown that genipin increases bile flow and the biliary excretion of glutathione. researchgate.net This choleretic effect is thought to be related to the stimulation of the multidrug resistance-associated protein 2 (Mrp2), which is involved in the secretion of bile acids. nih.govnih.gov

Furthermore, iridoid glycosides like aucubin have demonstrated anti-fibrotic properties. Research has indicated that aucubin can mitigate renal damage by reducing interstitial fibrosis. mdpi.com While these studies were not conducted on Cyclopenta[c]pyran-3(5H)-one itself, the shared iridoid core structure suggests that derivatives of this compound may also possess similar activities.

Emerging Therapeutic and Agrochemical Applications of this compound Derivatives

The fused heterocyclic ring system of cyclopenta[c]pyran forms the core scaffold of numerous natural products and synthetically derived molecules exhibiting a wide array of biological activities. The structural rigidity and specific stereochemistry imparted by the fused ring system, combined with the electronic properties of the pyranone moiety, make derivatives of this compound attractive candidates for exploration in both therapeutic and agrochemical contexts.

Development of Novel Plant Protection Agents

The search for new and effective plant protection agents is a continuous effort in the agrochemical industry, driven by the need to manage resistance and improve environmental profiles. Heterocyclic compounds are a rich source of biologically active molecules for this purpose. While research specifically detailing the broad-spectrum agrochemical applications of this compound is still maturing, studies on analogous fused heterocyclic systems highlight the potential of this structural motif.

For instance, derivatives of the closely related cyclopenta[c]pyridine scaffold, synthesized from the natural product cerbinal, have demonstrated significant potential as both antiviral and insecticidal agents. nih.gov A series of these derivatives exhibited good to excellent activity against the Tobacco Mosaic Virus (TMV). nih.gov Furthermore, many of these compounds displayed notable lethal activity against the diamondback moth (Plutella xylostella) larvae and superior insecticidal effects against the aphid Aphis laburni Kaltenbach when compared to the natural insecticide rotenone. nih.gov Molecular docking studies on these cyclopenta[c]pyridine derivatives suggested that functional groups at specific positions are crucial for their anti-TMV activity, providing a roadmap for future structural optimization. nih.gov

The broader class of pyran derivatives has also been investigated for various agrochemical applications, including as insecticides and herbicides. nih.gov Fused pyran systems, such as pyrazolopyrans, have been found to effectively control unwanted vegetation and act as inhibitors of the enzyme serine hydroxymethyltransferase (SHMT), which is crucial for photorespiration in plants. google.com Additionally, pyrazole (B372694) analogues, which can be structurally integrated with pyran rings, have shown potent antifungal activities against a range of plant pathogenic fungi. nih.gov For example, certain pyrazole derivatives exhibited high efficacy against Fusarium graminearum, a devastating pathogen of cereal crops. nih.gov The structural similarities and demonstrated bioactivities of these related heterocyclic systems suggest that a focused investigation into this compound derivatives could yield novel and effective plant protection agents.

Table 1: Examples of Agrochemical Activity in Cyclopenta[c]pyran-Related Scaffolds

Scaffold Target Organism/Virus Type of Activity Reference
Cyclopenta[c]pyridine Tobacco Mosaic Virus (TMV) Antiviral nih.gov
Cyclopenta[c]pyridine Plutella xylostella (larvae) Insecticidal nih.gov
Cyclopenta[c]pyridine Aphis laburni Kaltenbach Insecticidal nih.gov
Pyrazolopyran Undesired Vegetation Herbicidal google.com
Pyrazole Analogues Fusarium graminearum Antifungal nih.gov

Potential in Drug Discovery Lead Optimization

The pyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. nih.govresearchgate.net The unique three-dimensional structure of the this compound core makes it an attractive starting point for the design and synthesis of new therapeutic agents. The fusion of the cyclopentane (B165970) and pyran rings creates a rigid framework that can be functionalized in a regio- and stereospecific manner, allowing for precise control over the spatial arrangement of substituents to optimize interactions with biological targets.

The pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazole system, another fused heterocyclic scaffold, exemplifies the potential of such structures in drug discovery. mdpi.com Its derivatives have been explored for a wide range of biological activities, highlighting the value of compact, fused ring systems in generating novel pharmacophores. mdpi.com The development of new synthetic methodologies for pyran derivatives continues to expand the accessible chemical space for drug discovery programs. encyclopedia.pub

While specific studies on the lead optimization of this compound derivatives are not extensively documented in publicly available literature, the established biological significance of the broader pyran family suggests that this particular scaffold holds considerable promise. Its structural features could be exploited to design selective inhibitors of enzymes or modulators of protein-protein interactions. The lactone functionality within the pyranone ring can act as a hydrogen bond acceptor, while the fused cyclopentane ring provides a scaffold for hydrophobic interactions. Future research in this area will likely focus on synthesizing libraries of this compound derivatives and screening them against a variety of therapeutic targets to identify and optimize new lead compounds.

Applications in Materials Science

The rigid, planar, and electron-rich nature of fused heterocyclic systems makes them attractive building blocks for advanced materials. Derivatives of this compound, with their inherent structural and electronic properties, are being explored for a variety of applications in materials science, from organic electronics to sensing technologies.

Components for Photoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is heavily dependent on the properties of the organic materials used in its construction. Fused-ring aromatic compounds are often employed as emitters or host materials in OLEDs due to their high thermal stability and excellent photophysical properties.

Research into materials for blue OLEDs, which remain a significant challenge, has explored related fused-ring systems. For example, materials based on 4H-cyclopenta[def]phenanthrene have been developed as efficient and pure blue emitters. researchgate.net These compounds exhibit high thermal stability and form high-quality amorphous films, which are crucial for device longevity and performance. researchgate.net Similarly, pyrene-benzimidazole derivatives have been synthesized as multifunctional blue emitters, where the pyrene (B120774) moiety acts as the luminophore. nih.gov These designs aim to prevent the formation of excimers, which can lead to undesirable shifts in emission color and reduced efficiency. nih.gov

Push-pull dyes, which feature an electron-donating group and an electron-accepting group connected by a π-conjugated spacer, are another important class of materials for organic electronics, including OLEDs. mdpi.com Derivatives of 1H-cyclopenta[b]naphthalene-1,3(2H)-dione have been incorporated into such dyes, demonstrating their utility as versatile photoinitiators and suggesting their potential in broader optoelectronic applications. mdpi.com The development of bipolar host materials, which can efficiently transport both electrons and holes, is also critical for high-performance phosphorescent OLEDs. rsc.org The structural features of this compound could potentially be integrated into novel host or emitter materials for next-generation OLEDs.

Fluorescent Probes and Sensors

Fluorescent probes are powerful tools for detecting and quantifying the presence of specific analytes, such as metal ions, in various chemical and biological systems. The design of these probes often relies on a fluorophore whose emission properties change upon binding to the target analyte. Fused heterocyclic systems are frequently used as the core of these fluorophores due to their rigid structures and high fluorescence quantum yields.

While the application of this compound as a fluorescent sensor is an emerging area, the principles of sensor design can be illustrated by other heterocyclic systems. For example, fluorescent Schiff base sensors have been widely developed for the detection of various metal ions. rsc.orgmdpi.com The sensing mechanism often involves processes like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and enhances fluorescence intensity. mdpi.com In some cases, a "turn-off" response is observed, where the fluorescence is quenched upon metal ion binding. mdpi.com

The development of sensor arrays, which utilize multiple cross-reactive fluorescent elements, allows for the simultaneous detection and differentiation of multiple metal cations. nih.gov The unique photophysical properties of this compound derivatives could be harnessed to create novel fluorescent probes. By introducing specific chelating groups onto the cyclopenta[c]pyran scaffold, it may be possible to develop highly selective and sensitive sensors for environmentally and biologically important ions.

Dye Lasers and Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based photovoltaics, offering advantages such as lower production costs and good performance in diffuse light. The efficiency of a DSSC is critically dependent on the properties of the sensitizing dye, which is responsible for light absorption and electron injection into a semiconductor nanoparticle film (typically TiO₂).

A variety of pyran-based dyes have been synthesized and investigated as sensitizers in DSSCs. researchgate.net These dyes often feature a donor-π-acceptor (D-π-A) architecture to facilitate intramolecular charge transfer upon photoexcitation. The pyran moiety can act as part of the conjugated bridge or be functionalized with donor and acceptor groups. researchgate.net The introduction of pyran groups has been shown to extend the absorption range of the dye and redshift the absorption maximum, leading to improved light-harvesting efficiency. researchgate.net

Future Research Directions and Perspectives for Cyclopenta C Pyran 3 5h One

Development of Novel and Efficient Synthetic Methodologies

The synthesis of the cyclopenta[c]pyran skeleton is a central theme in contemporary organic synthesis. wiley.com Future efforts will likely focus on creating more efficient and versatile synthetic routes. Key areas for development include:

Domino and Multicomponent Reactions: These reactions offer an atom-economical and step-efficient approach to complex molecular architectures. mdpi.comscirp.org Strategies like the four-component bicyclization for producing pyrazolo[3,4-b]pyridines, which can be adapted for cyclopenta[c]pyran synthesis, exemplify this trend. acs.orgnih.gov Future work could explore novel domino sequences that construct the core and introduce multiple stereocenters in a single operation. mdpi.com

Catalytic Methods: The use of transition metal catalysts, such as gold and cobalt, has shown promise in constructing fused heterocyclic systems. nih.govacs.org Research into new catalytic systems, including earth-abundant metals, could lead to more sustainable and cost-effective syntheses. For instance, manganese-catalyzed oxidation has been used to create 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.org

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. nih.govmpg.de The use of enzymes like iridoid synthase (ISY) for the reductive cyclization of precursors to form the iridoid scaffold is a promising avenue. nih.govmpg.de Engineering these enzymes or discovering new ones could enable the direct and stereocontrolled synthesis of Cyclopenta[c]pyran-3(5H)-one and its derivatives. nih.gov

Advanced Mechanistic Studies of Chemical Reactivity

A deeper understanding of the reaction mechanisms underlying the formation and reactivity of this compound is crucial for optimizing existing synthetic methods and designing new ones. Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide detailed insights into reaction pathways, transition states, and the factors controlling regioselectivity and stereoselectivity. nih.gov These studies can help rationalize experimental observations and predict the outcomes of new reactions.

Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can be used to identify reactive intermediates and elucidate reaction kinetics. researchgate.net This information is vital for understanding complex reaction networks, such as those in domino and catalytic processes. For example, detailed experimental, spectroscopic, and kinetic studies have been used to understand the vanadium-catalyzed Achmatowicz rearrangement. researchgate.net

Mechanistic Probes: The use of isotopically labeled substrates and rationally designed mechanistic probes can help to unravel intricate reaction pathways. nih.gov These experiments can provide definitive evidence for proposed mechanisms.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize materials and drug discovery. rsc.orgresearchgate.net For this compound, these technologies can be applied to:

Predicting Properties: ML models can be trained on existing data to predict the physicochemical and biological properties of novel this compound analogues. rsc.orgresearchgate.net This can help to prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested.

De Novo Design: Generative models can be used to design new this compound derivatives with desired properties. rsc.orgresearchgate.net These models can explore a vast chemical space to identify novel structures with high predicted activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Reaction Prediction and Optimization: AI algorithms can be used to predict the outcomes of chemical reactions and to optimize reaction conditions. nptel.ac.in This can accelerate the development of new synthetic routes and improve the efficiency of existing ones.

Exploration of New Biological Targets and Mechanisms of Action

While the biological activities of many natural iridoids are known, the full therapeutic potential of synthetic this compound analogues remains largely unexplored. Future research should aim to:

High-Throughput Screening: Screening large libraries of this compound derivatives against a wide range of biological targets can identify new lead compounds for various diseases.

Target Identification and Validation: Once a compound shows promising activity, identifying its specific molecular target is crucial. Techniques such as chemical proteomics and genetic approaches can be employed for this purpose.

Mechanism of Action Studies: Elucidating the precise mechanism by which a compound exerts its biological effect is essential for its further development as a therapeutic agent. This involves studying its effects on cellular signaling pathways and other biological processes.

Sustainable and Scalable Production Methods for this compound and its Analogues

The development of sustainable and scalable production methods is critical for the eventual translation of any promising compound from the laboratory to the clinic or marketplace. Key areas of focus include:

Q & A

Q. What synthetic methodologies are effective for preparing Cyclopenta[c]pyran-3(5H)-one and its derivatives?

this compound derivatives, such as 6,7-dihydro-4,7-dimethyl-cyclopenta[c]pyran-3(5H)-one (CAS 63808-09-3), are typically synthesized via cyclization reactions of substituted dihydrofurans or via lactonization of cyclopentane precursors. Key steps include acid-catalyzed intramolecular esterification or oxidation of diols. For example, the 6,7-dihydro derivative (CAS 6249-24-7) can be synthesized using microwave-assisted catalysis to enhance reaction efficiency. Purification often involves silica gel chromatography, with solvent systems like ethyl acetate/hexane (1:3) .

Q. How can structural characterization of this compound derivatives be optimized?

Structural confirmation relies on a combination of NMR (¹H, ¹³C, DEPT), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For glycosylated derivatives (e.g., CAS 108906-56-5), 2D NMR (COSY, HSQC, HMBC) is critical to resolve overlapping signals from the sugar moiety. Physical properties such as density (1.48 g/cm³) and refractive index (1.592) aid in compound identification . Polar surface area (PSA) calculations (e.g., 145.91 Ų for glycosylated derivatives) inform solubility predictions .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives impact bioactivity?

Stereoisomers like Buergerinin B (CAS 919769-83-8) exhibit distinct biological activities due to spatial arrangements of hydroxyl and methyl groups. For instance, the (4aS,5R,7S,7aR)-configuration enhances hydrogen bonding with target enzymes. Comparative studies using circular dichroism (CD) and molecular docking can resolve stereochemical contributions to activity. Contradictions in bioassay data may arise from impurities in diastereomeric mixtures, necessitating chiral HPLC (e.g., Chiralpak AD-H column) for resolution .

Q. What challenges arise in quantifying this compound in environmental matrices?

Environmental detection (e.g., in soil or water) requires sensitive methods like GC-MS or LC-MS/MS, with detection limits as low as 50 ng/L. Matrix effects (e.g., interference from polycyclic aromatic hydrocarbons like cyclopenta[cd]pyrene) necessitate solid-phase extraction (SPE) with C18 cartridges. Isotope dilution using deuterated internal standards (e.g., ²H₅-cyclopenta[c]pyran-3(5H)-one) improves accuracy. Reference standards (e.g., 50 mg/L in toluene, CAS 27208-37-3) must be stored at -20°C to prevent degradation .

Q. How can conflicting spectral data for this compound derivatives be resolved?

Discrepancies in NMR or MS data often stem from tautomerism or solvent effects. For example, the enol-keto equilibrium in 5H-Cyclopenta[c]pyridin-5-ol derivatives (CAS 119308-95-1) can shift under acidic conditions. Dynamic NMR experiments at variable temperatures (e.g., 25–60°C) and DFT calculations (B3LYP/6-31G*) help confirm dominant tautomers. Cross-validation with IR (C=O stretch at ~1700 cm⁻¹) and UV-Vis (λmax ~270 nm) is recommended .

Methodological Guidelines

  • Synthesis : Optimize cyclization reactions using microwave reactors (100–150°C, 20 min) for reduced side products .
  • Purification : Use gradient elution (hexane → ethyl acetate) for diastereomeric separations .
  • Quantitation : Employ isotope-labeled standards and matrix-matched calibration curves to mitigate environmental sample interference .

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